4-Methylcatechol-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

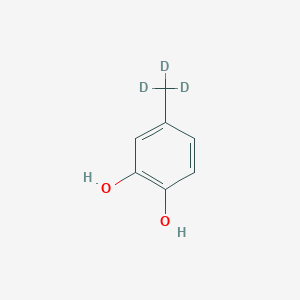

C7H8O2 |

|---|---|

Molekulargewicht |

127.16 g/mol |

IUPAC-Name |

4-(trideuteriomethyl)benzene-1,2-diol |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3 |

InChI-Schlüssel |

ZBCATMYQYDCTIZ-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CC(=C(C=C1)O)O |

Kanonische SMILES |

CC1=CC(=C(C=C1)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of 4-Methylcatechol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methylcatechol, also known as homocatechol, is a simple phenolic compound that has garnered significant interest in the scientific community due to its diverse biological activities. It is a metabolite of various dietary flavonoids and has been shown to be a potent inducer of nerve growth factor (NGF) synthesis, suggesting its potential therapeutic application in neurodegenerative diseases and nerve regeneration.[1] Furthermore, 4-methylcatechol has demonstrated significant antiplatelet effects, making it a subject of investigation for cardiovascular applications.

Isotopically labeled compounds, such as 4-Methylcatechol-d3, are invaluable tools in drug discovery and development. The incorporation of deuterium in place of hydrogen can alter the pharmacokinetic profile of a molecule, often leading to a reduced rate of metabolism and an extended half-life due to the kinetic isotope effect. Deuterated compounds also serve as essential internal standards for quantitative bioanalysis using mass spectrometry.

This guide focuses on the synthesis and isotopic labeling of this compound, providing a proposed synthetic pathway and relevant technical information for its application in research.

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, published protocol for the synthesis of this compound is not available, a plausible route can be devised starting from commercially available 3,4-dihydroxybenzoic acid (protocatechuic acid). This proposed method involves the reduction of the carboxylic acid functionality to a trideuteriomethyl group.

Proposed Reaction Scheme:

Step 1: Protection of the Hydroxyl Groups

The catechol hydroxyl groups of 3,4-dihydroxybenzoic acid are first protected to prevent interference in subsequent reaction steps. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group.

-

Reactants: 3,4-Dihydroxybenzoic acid, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole.

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve 3,4-dihydroxybenzoic acid in anhydrous DCM.

-

Add imidazole (2.5 equivalents).

-

Slowly add TBDMSCl (2.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-bis(tert-butyldimethylsilyloxy)benzoic acid.

-

Step 2: Reduction of the Carboxylic Acid to a Deuterated Alcohol

The protected benzoic acid is then reduced to the corresponding benzyl alcohol using a deuterium-donating reducing agent.

-

Reactants: 3,4-Bis(tert-butyldimethylsilyloxy)benzoic acid, Lithium aluminum deuteride (LiAlD₄).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the protected benzoic acid in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of LiAlD₄ (1.1 equivalents) in THF.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to obtain 3,4-bis(tert-butyldimethylsilyloxy)benzyl alcohol-d1.

-

Step 3: Conversion to a Benzyl Bromide

The deuterated benzyl alcohol is converted to a more reactive benzyl bromide.

-

Reactants: 3,4-Bis(tert-butyldimethylsilyloxy)benzyl alcohol-d1, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve the deuterated benzyl alcohol and CBr₄ (1.5 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add PPh₃ (1.5 equivalents).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture and purify by column chromatography on silica gel to yield 3,4-bis(tert-butyldimethylsilyloxy)benzyl bromide-d1.

-

Step 4: Reduction to the Trideuteriomethyl Group

The benzyl bromide is reduced to the final trideuteriomethyl group.

-

Reactants: 3,4-Bis(tert-butyldimethylsilyloxy)benzyl bromide-d1, Lithium aluminum deuteride (LiAlD₄).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the benzyl bromide in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of LiAlD₄ (1.2 equivalents) in THF.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction as described in Step 2.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Step 5: Deprotection of the Hydroxyl Groups

The TBDMS protecting groups are removed to yield the final product.

-

Reactants: Crude product from Step 4, Tetrabutylammonium fluoride (TBAF).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the crude product in THF.

-

Add a 1 M solution of TBAF in THF (2.5 equivalents).

-

Stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture and purify by column chromatography on silica gel to obtain this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the proposed protocol. These values are illustrative and may vary based on experimental conditions.

| Parameter | Expected Value | Method of Determination |

| Overall Yield | 20-30% | Gravimetric analysis after final purification |

| Isotopic Purity (%D) | >97% | Mass Spectrometry |

| Chemical Purity | >98% | HPLC, ¹H NMR |

| Molecular Weight | 127.16 g/mol | Mass Spectrometry |

Characterization

The successful synthesis of this compound would be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of unlabeled 4-methylcatechol, with the notable absence of the singlet corresponding to the methyl protons (typically around 2.1-2.2 ppm). The aromatic proton signals would remain.

-

²H NMR: The deuterium NMR spectrum should show a singlet corresponding to the -CD₃ group.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic triplet for the deuterated methyl carbon due to C-D coupling. The chemical shift would be slightly upfield compared to the unlabeled compound.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 127, which is three mass units higher than that of the unlabeled 4-methylcatechol (m/z 124). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

Induction of Nerve Growth Factor (NGF) Synthesis

4-Methylcatechol is a known inducer of Nerve Growth Factor (NGF) synthesis.[1] NGF is a neurotrophin crucial for the survival, development, and function of neurons. The signaling cascade initiated by NGF is critical for neuronal health and regeneration.

Antiplatelet Activity

4-Methylcatechol has been shown to possess potent antiplatelet activity, interfering with several pathways of platelet aggregation. Its primary mechanism is suggested to be the disruption of the coupling between cyclooxygenase-1 (COX-1) and thromboxane synthase, which are key enzymes in the production of thromboxane A₂, a potent platelet aggregator.

Conclusion

This compound is a valuable tool for researchers investigating the therapeutic potential of 4-methylcatechol. This guide provides a plausible synthetic route and summarizes the key biological activities of the parent compound. The detailed information and diagrams presented herein are intended to facilitate further research and development in the fields of neuropharmacology and cardiovascular medicine. While a definitive, published synthesis for this compound remains elusive, the proposed protocol offers a solid foundation for its preparation in a laboratory setting. Further optimization and characterization would be necessary to validate this synthetic approach.

References

A Comprehensive Technical Guide to 4-Methylcatechol-d3: Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-Methylcatechol-d3, a deuterated analog of 4-Methylcatechol. Given the limited specific data on the deuterated form, this guide also extensively references the properties of the more widely studied 4-Methylcatechol, as its characteristics are closely comparable. This document is intended to be a valuable resource for researchers utilizing this compound in drug development and various scientific investigations.

Core Physical and Chemical Properties

This compound, also known as 4-(trideuteriomethyl)benzene-1,2-diol, is a synthetic, stable isotope-labeled version of 4-Methylcatechol. The primary difference between the two is the substitution of three hydrogen atoms with deuterium on the methyl group, resulting in a higher molecular weight. This isotopic labeling is particularly useful in tracer studies and metabolic research.

Quantitative Data Summary

The physical and chemical data for this compound and its non-deuterated counterpart are summarized in the tables below for easy comparison.

Table 1: General Properties

| Property | This compound | 4-Methylcatechol |

| IUPAC Name | 4-(trideuteriomethyl)benzene-1,2-diol[1] | 4-methylbenzene-1,2-diol[2] |

| Synonyms | 4-methyl-d3-catechol, Homocatechol-d3 | Homocatechol, 3,4-Dihydroxytoluene[2][3] |

| CAS Number | 83719-41-9[4] | 452-86-8[2] |

| Molecular Formula | C₇H₅D₃O₂[4] | C₇H₈O₂[2] |

| Appearance | White to off-white or light brown solid/crystalline powder[2][5][6] | White to cream to brown or pale pink to pale gray crystals, powder, or flakes[7][8] |

Table 2: Physical Properties

| Property | This compound | 4-Methylcatechol |

| Molecular Weight | 127.16 g/mol [1][4] | 124.14 g/mol [2][3] |

| Melting Point | Not explicitly found, but expected to be very similar to 4-Methylcatechol. | 62 - 70 °C[7][8] |

| Boiling Point | Not explicitly found, but expected to be very similar to 4-Methylcatechol. | 251 °C at 760 mmHg[5][9] |

| Density | Not explicitly found, but expected to be slightly higher than 4-Methylcatechol. | ~1.129 g/mL at 25 °C[5][10] |

| Vapor Pressure | Not explicitly found. | 0.0028 mmHg[2] |

Table 3: Solubility Data

| Solvent | This compound Solubility | 4-Methylcatechol Solubility |

| Water | Soluble | Soluble[11] (approx. 18.4 mg/mL[11], 5 mg/mL in PBS pH 7.2[12]) |

| DMSO | Soluble | Soluble (approx. 20-100 mg/mL)[3][11][12][13] |

| Ethanol | Soluble | Soluble (approx. 3-22.1 mg/mL)[11][12] |

| Dimethylformamide (DMF) | Soluble | Soluble (approx. 25 mg/mL)[12] |

| Methanol | Soluble | Soluble |

Stability and Storage

4-Methylcatechol and its deuterated analog are generally stable under normal conditions but exhibit sensitivity to environmental factors.

-

Light and Air Sensitivity : The compound may turn yellow or form a colored precipitate upon exposure to light and air.

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, and certain metals like aluminum, copper, and brass alloys.[14] Phenols can react exothermically with bases and can be rapidly nitrated by even dilute nitric acid, which can lead to explosive compounds.[14]

-

Hazardous Decomposition : When heated to decomposition, it may emit carbon monoxide and carbon dioxide.

Recommended Storage: For long-term stability, this compound should be stored at -20°C.[3][4] Vials should be kept tightly sealed in a dry and well-ventilated place. Aqueous solutions are not recommended for storage for more than one day.[12]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of this compound as an indicator of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of approximately 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a DigiMelt unit).

-

The sample is heated at a steady rate (e.g., 2 °C/min) for a precise measurement, especially when approaching the expected melting point.[15]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[15]

-

A narrow melting range is indicative of a pure compound.[15]

Solution Preparation for In Vitro and In Vivo Studies

Objective: To prepare a stock solution of this compound for experimental use.

Methodology for Organic Solvents:

-

This compound is supplied as a solid.[12]

-

To prepare a stock solution, dissolve the solid in an organic solvent of choice, such as DMSO, ethanol, or DMF.[12] It is recommended to purge the solvent with an inert gas.[12]

-

For example, to create a 10 mM stock solution in DMSO, dissolve 1.2716 mg of this compound in 1 mL of DMSO.

-

For biological experiments, further dilutions can be made into aqueous buffers or isotonic saline.[12] Ensure the final concentration of the organic solvent is low enough to not cause physiological effects.[12]

Methodology for Aqueous Solutions:

-

Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers, such as PBS (pH 7.2).[12]

-

As previously noted, aqueous solutions should be freshly prepared and are not recommended for storage beyond one day.[12]

Thermogravimetric Analysis (TGA) for Stability Assessment

Objective: To assess the thermal stability of this compound.

Methodology:

-

A small, precisely weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[16]

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which the compound degrades.[17]

Biological Context and Signaling

4-Methylcatechol is a known metabolite of flavonoids such as quercetin and rutin, formed by the action of gut microbiota.[12][18] It has demonstrated various biological activities, including antiplatelet effects, which are more potent than those of its parent flavonoids.[19] Studies have shown that 4-Methylcatechol can induce apoptosis in melanoma cells through oxidative stress and influence neuronal cells by inducing nerve growth factor.[3][20]

Metabolic Pathway of 4-Methylcatechol from Rutin

Caption: Metabolic conversion of Rutin to 4-Methylcatechol by gut microbiota.

Experimental Workflow for Assessing Antiplatelet Activity

Caption: Workflow for evaluating the antiplatelet effect of this compound.

References

- 1. 4-Methyl-D3-catechol | C7H8O2 | CID 58088816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Methylcatechol | 452-86-8 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Methylcatechol, 96% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 4-Methylcatechol CAS#: 452-86-8 [m.chemicalbook.com]

- 10. 4-methyl catechol, 452-86-8 [thegoodscentscompany.com]

- 11. apexbt.com [apexbt.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. glpbio.com [glpbio.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

4-Methylcatechol-d3 CAS number and molecular weight

An In-depth Technical Guide to 4-Methylcatechol-d3

This technical guide provides a comprehensive overview of this compound, including its chemical properties, and draws upon data from its non-deuterated analog, 4-Methylcatechol, to discuss synthesis, metabolism, and biological activity. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Information

This compound is the deuterated form of 4-Methylcatechol, an organic compound and a metabolite of various natural products. The deuterium labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification to improve accuracy by correcting for matrix effects.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, 4-Methylcatechol.

| Property | This compound | 4-Methylcatechol |

| CAS Number | 83719-41-9 | 452-86-8 |

| Molecular Formula | C₇H₅D₃O₂ | C₇H₈O₂ |

| Molecular Weight | 127.16 g/mol [4] | 124.14 g/mol [5] |

| Exact Mass | 127.071259732 Da[4] | 124.052429494 Da[5] |

| IUPAC Name | 4-(trideuteriomethyl)benzene-1,2-diol[4] | 4-methylbenzene-1,2-diol[5] |

| Melting Point | Not available | 65-69 °C[6] |

| Boiling Point | Not available | 251 °C[6] |

| Topological Polar Surface Area | 40.5 Ų[4] | 40.5 Ų[5] |

Synthesis and Experimental Protocols

While specific synthesis protocols for this compound are not widely published, several methods for synthesizing the non-deuterated 4-Methylcatechol have been documented. Below is a detailed experimental protocol for one such synthesis.

Synthesis of 4-Methylcatechol via Demethylation

This protocol describes the synthesis of 4-Methylcatechol from 2-methoxy-4-methylphenol using hydrobromic acid.[7]

Materials:

-

2-methoxy-4-methylphenol

-

Hydrobromic acid (40% solution)

-

Sodium sulfite

-

Soda ash (sodium carbonate)

-

Cyclohexane

-

Toluene

-

Sodium chloride (NaCl) solution (20%)

-

Nitrogen or other inert gas

Procedure:

-

In a reaction vessel, combine 70g of 2-methoxy-4-methylphenol, 60ml of 40% hydrobromic acid, and 0.6g of sodium sulfite.[7]

-

Protect the reaction mixture from light and maintain an inert atmosphere using nitrogen gas.[7]

-

Continuously introduce hydrogen bromide gas into the mixture while heating to reflux (approximately 110 °C).[7]

-

Maintain the reflux for 4 to 6 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Neutralize the mixture by adding soda ash to adjust the pH to a weakly acidic level (approximately pH 4).[7]

-

Perform a liquid-liquid extraction using a mixed solvent of cyclohexane and toluene (e.g., 90ml cyclohexane and 10ml toluene). Extract the aqueous phase three times.[7]

-

Combine the organic extracts and wash them three times with a 20% NaCl solution.[7]

-

Under an inert atmosphere, distill off the solvent from the organic phase.[7]

-

Cool the concentrated solution to approximately 15 °C to precipitate the 4-Methylcatechol crystals.[7]

-

Isolate the white to off-white crystals by centrifugal filtration.[7]

Logical Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of 4-Methylcatechol.

Caption: Workflow for the synthesis of 4-Methylcatechol.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, extensive research has been conducted on its non-deuterated form, 4-Methylcatechol. It is a known metabolite of flavonoids and has been identified as a potent antiplatelet agent, an inducer of nerve growth factor, and an antioxidant.[5][8][9]

Antiplatelet Activity

4-Methylcatechol has demonstrated significant antiplatelet effects, proving to be more potent than acetylsalicylic acid in inhibiting platelet aggregation triggered by arachidonic acid and collagen.[8][10][11] Its mechanism of action is multifaceted, involving interference with multiple signaling pathways.

Key Mechanisms:

-

Inhibition of Cyclooxygenase-Thromboxane Synthase Coupling: The primary mechanism is believed to be the disruption of the coupling between cyclooxygenase-1 (COX-1) and thromboxane synthase, which is crucial for the production of thromboxane A2, a potent platelet agonist.[8][10][11]

-

Calcium Signaling: It influences intracellular calcium signaling, a key downstream event in platelet activation.[12]

-

Broad Pathway Interference: 4-Methylcatechol can block platelet aggregation stimulated through various pathways, including those involving the von Willebrand factor receptor, platelet-activating factor, glycoprotein IIb/IIIa, and protein kinase C.[8][10][11]

Signaling Pathway Diagram

The diagram below illustrates the known points of inhibition by 4-Methylcatechol in the platelet aggregation signaling cascade.

References

- 1. lcms.cz [lcms.cz]

- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methyl-D3-catechol | C7H8O2 | CID 58088816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.com [scientificlabs.com]

- 7. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylcatechol-d3: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and known biological activities of 4-Methylcatechol-d3. Due to the limited availability of in-depth technical data for the deuterated form, this document leverages information from its non-deuterated analog, 4-methylcatechol, to provide a thorough resource. All data pertaining to the non-deuterated form will be clearly indicated.

Chemical and Physical Properties

Quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅D₃O₂ | [1] |

| Molecular Weight | 127.16 g/mol | [1][2] |

| CAS Number | 83719-41-9 | [1] |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area | 40.46 Ų | [1] |

| LogP | 1.40622 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

| SMILES | OC1=C(C=CC(C([2H])([2H])[2H])=C1)O | [1] |

Table 2: Physical and Chemical Properties of 4-Methylcatechol

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂ | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| CAS Number | 452-86-8 | [5] |

| Appearance | White to light yellow to light orange powder to lump | |

| Melting Point | 62 - 69 °C | [6] |

| Boiling Point | 251 °C | [6] |

| Flash Point | 140 °C | [6] |

| Water Solubility | Soluble | [6] |

| logP (o/w) | 1.340 (est) | [7] |

| Specific Gravity | 1.12900 @ 25.00 °C | [7] |

Safety and Handling

This section outlines the known hazards and recommended handling procedures for this compound and its non-deuterated analog. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this compound.

2.1. Hazard Identification and GHS Classification (for this compound)

-

Signal Word: Warning[8]

-

Hazard Statements: [8]

-

H315 - Causes skin irritation.

-

H319 - Causes serious eye irritation.

-

H335 - May cause respiratory irritation.

-

2.2. Hazard Identification and GHS Classification (for 4-Methylcatechol)

-

Pictogram: GHS07: Exclamation mark[5]

-

Signal Word: Warning[5]

-

Hazard Statements: [5]

-

H302 - Harmful if swallowed.

-

H312 - Harmful in contact with skin.

-

H315 - Causes skin irritation.

-

H319 - Causes serious eye irritation.

-

H335 - May cause respiratory irritation.

-

2.3. Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][9]

-

Skin Protection: Wear protective gloves and a lab coat.[8][9]

-

Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[9]

2.4. Handling and Storage

-

Handling:

-

Storage:

2.5. First Aid Measures

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[8][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

2.6. Spills and Disposal

-

Minor Spills:

-

Major Spills:

-

Disposal:

-

Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[8]

-

Biological Activity and Experimental Protocols

Research on 4-methylcatechol, the non-deuterated analog of this compound, has revealed several biological activities.

3.1. Antiplatelet Activity

4-Methylcatechol has been identified as a potent antiplatelet compound, demonstrating greater activity than acetylsalicylic acid in some studies.[12][13] Its mechanism of action involves interference with multiple aggregation pathways.[14]

Experimental Protocol: Ex Vivo Platelet Aggregation Assay [14]

-

Blood Collection: Collect whole blood from healthy donors.

-

Incubation: Dilute 300 µL of whole blood with an equal volume of preheated 0.9% sodium chloride. Incubate with 5 µL of 4-methylcatechol, a standard drug, or DMSO (vehicle control) at a final concentration of 0.8% for 3 minutes at 37 °C.

-

Induction of Aggregation: Induce platelet aggregation by adding one of the following inducers at their desired final concentrations.

-

Monitoring: Monitor platelet aggregation for 6 minutes using an impedance aggregometer.

Diagram: 4-Methylcatechol Antiplatelet Mechanism of Action

Caption: Inhibition of platelet aggregation by 4-methylcatechol.

3.2. Nerve Growth Factor (NGF) Induction

4-Methylcatechol is an inducer of nerve growth factor (NGF) synthesis.[3] Studies have shown its therapeutic potential in experimental diabetic neuropathy in rats by increasing NGF content in the sciatic nerve.[15]

Experimental Protocol: In Vivo Diabetic Neuropathy Model [15]

-

Induction of Diabetes: Induce diabetes in rats via streptozotocin (STZ) injection.

-

Treatment: Begin treatment with 4-methylcatechol 4 weeks after STZ injection.

-

Assessment: After an 8-week experimental period, measure motor nerve conduction velocity (MNCV), mean myelinated axon diameter, and NGF content in the sciatic nerve.

-

Comparison: Compare the results of the 4-methylcatechol treated group with untreated diabetic rats.

Diagram: 4-Methylcatechol Workflow in Diabetic Neuropathy Model

Caption: Experimental workflow for evaluating 4-methylcatechol in a diabetic neuropathy model.

3.3. Metabolic Pathways

4-Methylcatechol is an intermediate in the degradation of some alkylbenzenes.[16] The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase metabolizes cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate to produce 4-methylcatechol.[5] It is also a microbial metabolite of rutin.[17]

Diagram: Metabolic Production of 4-Methylcatechol

Caption: Enzymatic production of 4-methylcatechol.

Toxicological Information (for 4-Methylcatechol)

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[18]

-

Carcinogenicity: Some studies have indicated that 4-methylcatechol may be carcinogenic.[16] Long-term feeding studies in rats showed it to be carcinogenic to the forestomach and glandular stomach.[16]

-

Other Effects: It has been shown to induce apoptosis in melanoma cells through oxidative stress.[16]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment. Always consult the primary literature and Safety Data Sheets before conducting any experiments.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Methyl-D3-catechol | C7H8O2 | CID 58088816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylcatechol - Wikipedia [en.wikipedia.org]

- 6. fishersci.pt [fishersci.pt]

- 7. 4-methyl catechol, 452-86-8 [thegoodscentscompany.com]

- 8. isotope.com [isotope.com]

- 9. fishersci.com [fishersci.com]

- 10. sdfine.com [sdfine.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Methylcatechol, a Flavonoid Metabolite with Potent Antiplatelet Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The therapeutic effects of 4-methylcatechol, a stimulator of endogenous nerve growth factor synthesis, on experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Solubility of 4-Methylcatechol-d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylcatechol-d3, a deuterated analog of 4-Methylcatechol. While specific quantitative solubility data for the deuterated form is not extensively available in public literature, this document outlines the theoretical solubility principles based on the parent compound, provides detailed experimental protocols for determining solubility, and offers a framework for data presentation and interpretation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to assess the solubility of this compound in various solvents, a critical parameter for its application in research and development.

Introduction to this compound and its Solubility

This compound is an isotopic variant of 4-methylbenzene-1,2-diol, where three hydrogen atoms on the methyl group are replaced with deuterium. This labeling is often utilized in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound is therefore crucial for its effective use in experimental and developmental settings.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This means that substances with similar polarities are more likely to be miscible.[2] The structure of 4-Methylcatechol, with its polar catechol ring and a less polar methyl group, suggests it will exhibit a range of solubilities in different solvents.

Predicted Solubility Profile

Based on the known solubility of the non-deuterated 4-Methylcatechol, we can infer the likely solubility behavior of its deuterated analog. Deuteration is not expected to dramatically alter the fundamental solubility, but minor differences may exist.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): 4-Methylcatechol is soluble in water, with a reported solubility of ≥18.4 mg/mL.[3] The presence of two hydroxyl groups allows for hydrogen bonding with protic solvents. It is also soluble in ethanol (≥22.1 mg/mL).[3] Therefore, this compound is expected to be readily soluble in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is anticipated in polar aprotic solvents. For instance, 4-Methylcatechol has a reported solubility of ≥21 mg/mL in DMSO.[3] These solvents can engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): 4-Methylcatechol is miscible with toluene but only moderately soluble in petroleum ether.[4] Its solubility in nonpolar solvents is expected to be lower compared to polar solvents due to the dominant polarity of the catechol moiety.

-

Chlorinated Solvents (e.g., Chloroform): A slight solubility in chloroform has been noted.[5]

Quantitative Solubility Data

While specific data for the deuterated compound is scarce, the following table summarizes the available data for the parent compound, 4-Methylcatechol, which serves as a strong proxy.

| Solvent | Type | Reported Solubility of 4-Methylcatechol | Reference |

| Water | Polar Protic | ≥18.4 mg/mL | [3] |

| Ethanol | Polar Protic | ≥22.1 mg/mL | [3] |

| DMSO | Polar Aprotic | ≥21 mg/mL | [3] |

| Toluene | Nonpolar | Miscible | [4] |

| Petroleum Ether | Nonpolar | Moderately Soluble | [4] |

| Chloroform | Chlorinated | Slightly Soluble | [5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound solid

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the incubation period, allow the vial to stand to let the undissolved solid settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in mg/mL or mol/L at the specified temperature.

-

Caption: Workflow for determining solubility using the shake-flask method.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the interplay between its own physicochemical properties and those of the solvent. The following diagram illustrates this relationship based on the "like dissolves like" principle.

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in a wide range of solvents is currently lacking, this guide provides a robust framework for researchers to predict and experimentally determine this critical parameter. By understanding the underlying principles of solubility and employing standardized methodologies such as the shake-flask method, scientists in drug development and other research fields can effectively characterize this compound for their specific applications. The provided protocols and data presentation formats are intended to facilitate consistent and reliable solubility assessment.

References

A Comprehensive Technical Guide to the Natural Occurrence and Metabolism of 4-Methylcatechol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-methylcatechol (also known as 3,4-dihydroxytoluene or homocatechol), a phenolic compound of significant interest due to its widespread natural occurrence, diverse metabolic pathways, and various biological activities. This guide consolidates current knowledge, presenting quantitative data, metabolic pathways, and experimental methodologies relevant to the study of this compound.

Natural Occurrence of 4-Methylcatechol

4-Methylcatechol is a simple catechol derivative found across various natural and anthropogenic sources. Its presence ranges from plants and foods to industrial products and environmental contaminants like tobacco smoke.

1.1 Plant Kingdom 4-methylcatechol has been identified and isolated from several plant species. It is recognized as a plant metabolite in organisms such as the Norway spruce (Picea abies)[1][2]. It has also been reported in tea plants (Camellia sinensis), the fungus Geosmithia langdonii, and Bistorta manshuriensis[1]. Furthermore, members of the Amaryllidoideae subfamily of monocots produce a unique class of alkaloids, the norbelladine alkaloids, which are derivatives of 4-methylcatechol combined with tyrosine and are responsible for the toxicity of many of these species[3].

1.2 Food and Beverages The compound is naturally present in several common foods and beverages, often as a result of the microbial metabolism of more complex polyphenols like flavonoids. It is found in coffee and cocoa powders, as well as in beers[4][5]. Its presence has also been detected, though not quantified, in eggplants[4]. The occurrence of 4-methylcatechol in these foods suggests it could serve as a potential biomarker for their consumption[4]. Some traditional foods that are fermented or preserved by wood smoke also contain 4-methylcatechol[6][7].

1.3 Animal and Microbial Sources 4-Methylcatechol is a known component of castoreum, an exudate from the castor sacs of beavers, where it may play a role in chemical signaling[3]. It is a significant microbial metabolite, particularly in ruminant animals like dairy cows. Gut microbiota metabolize flavonoids, such as rutin, into simpler phenolic compounds, with 4-methylcatechol being a dominant and highly bioavailable end product[8].

1.4 Industrial and Environmental Sources Industrially, 4-methylcatechol is used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[9]. It is notably a precursor for "watermelon ketone" (Calone), a potent fragrance used in the perfume industry[3][9][10]. It is also obtained from the ammoniacal liquor of low-temperature coke production[3].

A major environmental source of 4-methylcatechol is the combustion of organic materials. It is a component of the aerosol generated from burning wood[3]. Crucially, it is found in tobacco smoke, from both cigarettes and waterpipes[11]. The concentration of methylcatechols and other phenolic compounds in waterpipe smoke can be substantially higher than in cigarette smoke[11]. Phenolic compounds like catechol and its derivatives are considered significant tumor promoters in tobacco smoke[11][12][13].

Quantitative Data on Natural Occurrence

The concentration of 4-methylcatechol varies significantly across different food sources. The following table summarizes available quantitative data.

| Food Group | Food Item | Mean Content | Min | Max | Unit |

| Coffee and Cocoa | Cocoa Powder | 9.80e-03 | 9.80e-03 | 9.80e-03 | mg/100 g FW |

| Non-alcoholic Beverages | Arabica Coffee Beverage [Filter] | 0.04 | 0.04 | 0.04 | mg/100 ml |

| Non-alcoholic Beverages | Coffee Beverage [Filter] | 0.04 | 0.02 | 0.05 | mg/100 ml |

| Alcoholic Beverages | Beer [Dark] | 2.20e-03 | 2.20e-03 | 2.20e-03 | mg/100 ml |

| Source: Phenol-Explorer Database[5] |

Metabolism of 4-Methylcatechol

The metabolism of 4-methylcatechol is highly dependent on the organism. In microorganisms, it is often a key intermediate in the degradation of aromatic compounds. In mammals, it is primarily a metabolite of dietary polyphenols.

3.1 Microbial Metabolism

3.1.1 Metabolism in Ruminants In dairy cows, dietary flavonoids like rutin are extensively metabolized by ruminal bacteria. The process follows a clear degradative pathway where rutin is first converted to quercetin. Quercetin is then further broken down into 3,4-dihydroxyphenylacetic acid (DHPAA), which is subsequently decarboxylated to form 4-methylcatechol[8]. This final product is the most abundant and bioavailable metabolite of rutin in these animals[8]. Certain Lactobacillus species found in the rumen are known to catalyze the formation of both p-cresol and 4-methylcatechol[8].

3.1.2 Metabolism in Pseudomonas Bacteria of the genus Pseudomonas are well-known for their ability to degrade a wide range of aromatic compounds. Pseudomonas putida, for example, metabolizes cresols (methylphenols) via the meta cleavage pathway, which proceeds through 4-methylcatechol as an intermediate[14]. The pathway is induced by 3- or 4-methylcatechol[14]. The enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase can produce 4-methylcatechol from its corresponding cis-diol substrate[3]. 4-Methylcatechol is also a substrate and a suicide inhibitor for the enzyme catechol 2,3-dioxygenase, a key enzyme in the meta cleavage pathway[4].

3.2 Human and Animal Metabolism In humans, 4-methylcatechol is recognized as a human metabolite[1]. It can be formed from the metabolism of homoprotocatechuic acid[4]. Similar to ruminants, the gut microbiota in monogastric animals and humans play a crucial role in metabolizing dietary flavonoids into more bioavailable phenolic acids and compounds like 4-methylcatechol. The plasma and urinary concentrations of microbial-derived metabolites like 4-methylcatechol sulfate can be orders of magnitude greater than the parent flavonoids, highlighting their superior bioavailability[8]. This efficient absorption and circulation underscore the potential systemic biological effects of these metabolites.

Experimental Methodologies

The study of 4-methylcatechol involves a range of analytical and biochemical techniques. While full protocols are proprietary to specific publications, the general methodologies can be outlined.

4.1 Analysis of 4-Methylcatechol in Food and Biological Samples A common workflow for quantifying 4-methylcatechol involves extraction followed by chromatographic separation and detection.

-

Sample Preparation: Homogenization of the food or biological matrix (e.g., plasma, urine, rumen fluid).

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate phenolic compounds and remove interfering substances.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate 4-methylcatechol from other compounds.

-

Detection: Mass Spectrometry (MS) is typically coupled with chromatography (LC-MS or GC-MS) for sensitive and specific identification and quantification. UV detection can also be used.

4.2 Microbial Metabolism Studies Investigating the microbial degradation of aromatic compounds typically follows these steps:

-

Organism Culturing: The microorganism (e.g., Pseudomonas putida) is grown in a defined liquid medium where the target aromatic compound (e.g., cresol) is the sole carbon source[15].

-

Preparation of Cell-Free Extracts: Cells are harvested from the culture and lysed to release intracellular enzymes. Centrifugation is used to remove cell debris, resulting in a cell-free extract containing the metabolic enzymes[15].

-

Enzyme Assays: The activity of specific enzymes, such as catechol 1,2-oxygenase or catechol 2,3-oxygenase, is measured spectrophotometrically by monitoring the formation of the ring-cleavage product from catechol or its derivatives[14][15].

4.3 Chemical Synthesis Industrial preparation can be achieved through a multi-step synthesis. One patented method uses o-phthalylene dimethyl ether as a starting material, which undergoes chloromethylation, reduction with zinc powder, and finally demethylation using a hydrogen bromide solution to yield 4-methylcatechol[16].

This guide provides a foundational understanding of 4-methylcatechol, a compound at the intersection of nutrition, microbiology, toxicology, and industrial chemistry. Its role as a highly bioavailable metabolite of dietary flavonoids positions it as a key molecule for future research in pharmacology and human health.

References

- 1. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylcatechol | 452-86-8 [chemicalbook.com]

- 3. 4-Methylcatechol - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for 4-Methylcatechol (HMDB0000873) [hmdb.ca]

- 5. Showing all foods in which the polyphenol 4-Methylcatechol is found - Phenol-Explorer [phenol-explorer.eu]

- 6. Biocatalyzed Reactions towards Functional Food Components 4-Alkylcatechols and Their Analogues [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manufacturer,Supplier and Exporter of 4-Methyl Catechol - canopyenterprise [canopyenterprise.net]

- 10. 4-Methyl Catechol | Vihita Drugs & Intermediates [vihitadrugs.com]

- 11. Phenolic Compounds in Particles of Mainstream Waterpipe Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of tobacco carcinogenesis. XX. Role of catechol as a major cocarcinogen in the weakly acidic fraction of smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tobacco smoke tumor promoters, catechol and hydroquinone, induce oxidative regulation of protein kinase C and influence invasion and metastasis of lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. CN103570507A - Preparation method of 4-methylcatechol - Google Patents [patents.google.com]

Spectroscopic and Synthetic Insights into 4-Methylcatechol-d3: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data and synthetic methodologies related to 4-Methylcatechol. While the primary focus of this document is the deuterated isotopologue, 4-Methylcatechol-d3 (CAS: 83719-41-9), a thorough search of publicly accessible databases and scientific literature has revealed a significant lack of experimental spectroscopic data (NMR, MS) for this specific compound.

Therefore, this guide presents the comprehensive spectroscopic data available for the non-deuterated parent compound, 4-Methylcatechol (CAS: 452-86-8), as a reference. This is supplemented by a discussion of the expected spectral differences arising from the deuterium labeling. Additionally, a representative synthetic protocol for 4-Methylcatechol is provided to illustrate a potential route for its preparation.

Physicochemical Properties

A table summarizing the key physicochemical properties of both 4-Methylcatechol and its deuterated analog is presented below for comparative analysis.

| Property | 4-Methylcatechol | This compound | Reference |

| Molecular Formula | C₇H₈O₂ | C₇H₅D₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 124.14 g/mol | 127.16 g/mol | --INVALID-LINK-- |

| CAS Number | 452-86-8 | 83719-41-9 | --INVALID-LINK-- |

Spectroscopic Data for 4-Methylcatechol

The following sections detail the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the non-deuterated 4-Methylcatechol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.78 | d | 1H | Ar-H |

| 6.68 | d | 1H | Ar-H |

| 6.60 | dd | 1H | Ar-H |

| 4.8 (br s) | s | 2H | -OH |

| 2.21 | s | 3H | -CH₃ |

Note: The spectrum was reported in D₂O at 600 MHz. The hydroxyl protons are often observed as a broad singlet and their chemical shift can vary with concentration and temperature.

Expected ¹H NMR Spectral Differences for this compound:

The most significant difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart would be the absence of the signal corresponding to the methyl protons. The singlet observed at approximately 2.21 ppm would not be present. The aromatic proton signals would remain, although minor shifts might be observed due to isotopic effects.

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| 143.5 | C-OH |

| 142.0 | C-OH |

| 128.5 | C-CH₃ |

| 121.5 | Ar-CH |

| 116.0 | Ar-CH |

| 114.5 | Ar-CH |

| 20.8 | -CH₃ |

Expected ¹³C NMR Spectral Differences for this compound:

In the ¹³C NMR spectrum of this compound, the signal for the methyl carbon (-CD₃) would exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1). The chemical shift of this carbon would also be slightly shifted upfield compared to the -CH₃ group in the non-deuterated compound.

Mass Spectrometry (MS)

The mass spectrum of 4-Methylcatechol typically shows a molecular ion peak (M⁺) at m/z 124.

Expected Mass Spectrum for this compound:

For this compound, the molecular ion peak would be observed at m/z 127, reflecting the presence of three deuterium atoms. The fragmentation pattern would be expected to be similar to the non-deuterated compound, with fragment ions showing a corresponding mass shift of +3 where the deuterated methyl group is retained.

Experimental Protocols: Synthesis of 4-Methylcatechol

A common synthetic route involves the demethylation of 2-methoxy-4-methylphenol. The following is a generalized procedure based on a patent for the synthesis of 4-methylcatechol[1]:

Materials:

-

2-methoxy-4-methylphenol

-

Hydrobromic acid

-

Sodium sulfite

-

Inert gas (e.g., Nitrogen or Argon)

-

Cyclohexane

-

Toluene

-

Sodium carbonate

-

Sodium chloride solution

Procedure:

-

To a reaction vessel equipped for reflux and inert gas atmosphere, add 2-methoxy-4-methylphenol, hydrobromic acid, and sodium sulfite.

-

Continuously bubble hydrogen bromide gas into the reaction mixture while heating to reflux.

-

Maintain the reflux for 4-6 hours, ensuring the system is protected from light.

-

After the reaction is complete, cool the mixture and neutralize it to a weakly acidic pH with sodium carbonate.

-

Extract the product with a mixture of cyclohexane and toluene.

-

Wash the combined organic layers with a sodium chloride solution.

-

Remove the solvent under reduced pressure under an inert atmosphere.

-

Cool the residue to induce crystallization.

-

Collect the white crystalline product by filtration at low temperature.

To synthesize this compound, one would start with 2-methoxy-4-(methyl-d3)-phenol.

Workflow and Data Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized compound like this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methylcatechol-d3 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of 4-methylcatechol in biological matrices is of significant interest in toxicology, environmental health, and drug metabolism studies. As a metabolite of industrial chemicals such as toluene, its presence can serve as a biomarker of exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by correcting for matrix effects and variations during sample preparation and analysis.[4][5] 4-Methylcatechol-d3, a deuterated analog of the analyte, is an ideal internal standard as it co-elutes with 4-methylcatechol and exhibits nearly identical chemical and physical properties, ensuring reliable quantification.[4][5]

This document provides detailed application notes and protocols for the quantitative analysis of 4-methylcatechol in human urine using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the native analyte to the signal from the internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard behave almost identically during extraction, chromatography, and ionization, this ratio remains constant regardless of sample losses or matrix-induced signal suppression or enhancement. This allows for highly accurate and precise quantification.

Principle of Isotope Dilution LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

4-Methylcatechol (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

β-Glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Human urine (drug-free, for calibration standards and quality controls)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Methylcatechol and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 4-Methylcatechol primary stock solution with methanol:water (50:50, v/v) to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (50:50, v/v).

Sample Preparation from Human Urine

The following protocol describes the extraction of 4-methylcatechol from human urine, including an enzymatic hydrolysis step to account for conjugated forms of the analyte.

Urine Sample Preparation Workflow.

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. To 1 mL of urine in a polypropylene tube, add 50 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase solution. Vortex briefly and incubate the mixture at 37°C for 3 hours to deconjugate glucuronidated and sulfated metabolites.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol into a clean collection tube.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis. Method optimization is recommended for specific instrumentation.

| LC Parameters | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Manufacturer's recommendation |

MRM Transitions

The following MRM transitions can be used for the quantification and confirmation of 4-methylcatechol and its deuterated internal standard. The exact collision energies should be optimized for the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Tentative | Use |

| 4-Methylcatechol | 125.1 | 110.1 | 15 | Quantifier |

| 4-Methylcatechol | 125.1 | 92.1 | 20 | Qualifier |

| This compound | 128.1 | 113.1 | 15 | Quantifier |

| This compound | 128.1 | 95.1 | 20 | Qualifier |

Method Validation Summary

A summary of typical method performance characteristics for the analysis of catechols in biological matrices is provided below. These values should be established during in-house method validation.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5 - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1 - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Matrix Effect (%) | 85 - 115% | 92.3 - 104.7% |

| Recovery (%) | Consistent and reproducible | > 85% |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low Signal Intensity | Inefficient ionization, poor extraction recovery, analyte degradation. | Optimize MS source parameters. Ensure proper pH for extraction. Add antioxidants to sample. |

| High Background Noise | Matrix interference, contaminated mobile phase or LC system. | Optimize SPE wash steps. Use fresh, high-purity solvents. Flush the LC system. |

| Poor Peak Shape | Column degradation, inappropriate mobile phase pH. | Replace the column. Adjust mobile phase pH to ensure analyte is in a single ionic state. |

| Variable Internal Standard Response | Inconsistent pipetting, degradation of IS. | Use calibrated pipettes. Prepare fresh IS spiking solution. |

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of 4-methylcatechol in human urine. The detailed protocol and performance characteristics outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories. The inherent advantages of isotope dilution mass spectrometry ensure high-quality data for toxicological assessments and metabolic studies.

References

- 1. Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Quantitative Analysis of 4-Methylcatechol Using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-methylcatechol in biological matrices using a stable isotope dilution (SID) gas chromatography-mass spectrometry (GC-MS) method. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high specificity and accuracy, which corrects for analyte loss during sample preparation and instrumental analysis.[1]

Introduction

4-Methylcatechol (3,4-dihydroxy-1-methylbenzene) is a phenolic compound of interest in various research fields, from food science to biomedical research. It is found in foods and beverages like coffee and is a known component of cigarette smoke.[2] In biomedical research, 4-methylcatechol is studied for its potential physiological effects, including its ability to induce the production of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth.[3] Accurate and precise quantification of 4-methylcatechol in biological samples such as urine is crucial for pharmacokinetic studies, exposure assessment, and understanding its metabolic pathways.[4][5]

Due to the polar nature of catechols, a derivatization step is necessary to increase their volatility for GC-MS analysis.[1] Silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, is a common and effective derivatization technique for this purpose.[6][7]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantitative analysis of 4-methylcatechol using isotope dilution GC-MS.

Caption: General workflow for 4-methylcatechol quantification.

Detailed Experimental Protocols

Materials and Reagents

-

4-Methylcatechol (≥99% purity)

-

This compound (or other suitable stable isotope-labeled internal standard)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine (Anhydrous, ≥99.8%)

-

Methanol (HPLC Grade)

-

Ethyl Acetate (HPLC Grade)

-

β-glucuronidase/sulfatase (from Helix pomatia)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

C18 Solid Phase Extraction (SPE) Cartridges

-

Nitrogen Gas (High Purity)

Protocol 1: Analysis of 4-Methylcatechol in Human Urine

This protocol is adapted from established methods for catechol analysis in urine.[4][5]

1. Sample Preparation and Hydrolysis Since 4-methylcatechol in urine is primarily in conjugated form (glucuronides and sulfates), an enzymatic hydrolysis step is required.[4][5]

-

Thaw frozen urine samples at room temperature.

-

To 1 mL of urine, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

-

Add 1 mL of 0.2 M acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase/sulfatase solution.

-

Vortex and incubate at 37°C for 16-24 hours.

2. Solid Phase Extraction (SPE)

-

Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 3 mL of ethyl acetate.

3. Evaporation and Derivatization

-

Dry the ethyl acetate eluate over anhydrous sodium sulfate.

-

Transfer the dried eluate to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.[1]

-

To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[1]

-

Cap the vial tightly, vortex, and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[1]

4. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL (Splitless mode)

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C[1]

-

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for 4-methylcatechol-TMS and its deuterated internal standard. (Note: Specific ions should be determined by analyzing the mass spectrum of the derivatized standard).

-

5. Calibration and Quantification

-

Prepare a series of calibration standards containing known concentrations of 4-methylcatechol and a constant concentration of the this compound internal standard.

-

Process the calibration standards using the same derivatization procedure as the samples.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of 4-methylcatechol in the unknown samples by interpolating their peak area ratios on the calibration curve.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of catechols using isotope dilution mass spectrometry. These values can be used as a benchmark for method validation.

Table 1: Method Performance for Catechol Analysis in Foods (LC-MS/MS)

| Analyte | Limit of Quantification (LOQ) | Recovery Rate |

| 4-Methylcatechol | 24 nmol/L | 97-103% |

| Catechol | 24 nmol/L | 97-103% |

| 4-Ethylcatechol | 9 nmol/L | 97-103% |

| Data adapted from a study on di- and trihydroxybenzenes in foods.[2] |

Table 2: Urinary Levels of 4-Methylcatechol in Humans (GC-MS)

| Population | Diet | Urinary 4-Methylcatechol (mg/24 hr, mean ± SD) |

| Nonsmokers | Unrestricted | 3.4 ± 2.3 |

| Nonsmokers | Restricted (limited plant-derived products) | 8.1 ± 1.7 |

| Smokers | Restricted (limited plant-derived products) | 6.1 ± 2.6 |

| These results highlight that diet is a significant factor in urinary 4-methylcatechol levels.[4][5] |

4-Methylcatechol and BDNF Induction

4-Methylcatechol is known to induce the production of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal health.[3] While a detailed signaling cascade is complex and involves multiple pathways, the fundamental relationship can be visualized as follows.

Caption: 4-Methylcatechol stimulates intracellular pathways leading to BDNF synthesis.

Conclusion

The described isotope dilution GC-MS method provides a robust, sensitive, and accurate means for quantifying 4-methylcatechol in biological matrices. The use of a stable isotope-labeled internal standard is critical for overcoming challenges associated with sample loss during preparation and matrix effects during analysis. This methodology is well-suited for applications in clinical research, toxicology, and drug development where precise measurement of 4-methylcatechol is required.

References

- 1. benchchem.com [benchchem.com]

- 2. datapdf.com [datapdf.com]

- 3. Human Metabolome Database: Showing metabocard for 4-Methylcatechol (HMDB0000873) [hmdb.ca]

- 4. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. benchchem.com [benchchem.com]

- 7. ijern.com [ijern.com]

Application Notes and Protocols for the Analysis of 4-Methylcatechol-d3 in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylcatechol is a phenolic compound that can be found in the environment due to both natural and industrial processes. It is a component of wood smoke and can be released from the combustion of fossil fuels. Its presence in environmental samples such as water and soil is of concern due to its potential toxicity. Accurate and sensitive quantification of 4-methylcatechol is crucial for environmental monitoring and risk assessment.

This application note details a robust and sensitive method for the quantitative analysis of 4-methylcatechol in environmental water and soil samples. The protocol employs a stable isotope dilution (SID) strategy using 4-Methylcatechol-d3 as an internal standard, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative analysis as it compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results. Due to the polar nature of catechols, a derivatization step is necessary to increase their volatility for GC analysis; this protocol utilizes silylation.

Principle of the Method

The method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the environmental sample prior to extraction. The deuterated standard is chemically and physically similar to the native 4-Methylcatechol and will behave similarly during extraction, derivatization, and chromatographic analysis. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, the concentration of 4-Methylcatechol in the original sample can be accurately determined.

Quantitative Data Summary

Table 1: Method Performance Characteristics in Water Samples

| Parameter | Expected Value |

| Linearity Range | 0.1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.05 µg/L |

| Limit of Quantification (LOQ) | ~0.15 µg/L |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Table 2: Method Performance Characteristics in Soil Samples

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/g |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.5 ng/g |

| Limit of Quantification (LOQ) | ~1.5 ng/g |

| Precision (RSD%) | < 20% |

| Accuracy (Recovery %) | 80 - 120% |

Experimental Protocols

Protocol 1: Analysis of 4-Methylcatechol in Water Samples

1. Materials and Reagents

-

4-Methylcatechol (analytical standard)

-

This compound (internal standard)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (silylation reagent)

-

Pyridine (anhydrous)

-

Dichloromethane (pesticide residue grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

2. Sample Preparation and Extraction

-

Collect water samples in clean glass bottles and store at 4°C.

-

To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with 5 mL of dichloromethane.

-

Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3. Derivatization

-

To the 100 µL concentrated extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before GC-MS/MS analysis.

4. GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless)

-

Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

-